3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile
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Overview
Description
3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile is a synthetic organic compound with a complex structure It is characterized by the presence of a thiophene ring substituted with phenyl and nitrile groups, along with an iminoethyl group linked to a 4-methylphenylmethoxy moiety
Preparation Methods
The synthesis of 3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile involves multiple steps, typically starting with the preparation of the thiophene ring system. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl and nitrile groups: These groups can be introduced through substitution reactions using suitable reagents.
Attachment of the iminoethyl group: This step involves the reaction of the thiophene derivative with an imino compound, such as an oxime, under specific conditions.
Final modification: The 4-methylphenylmethoxy moiety is introduced through etherification reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the iminoethyl group are replaced by other groups using appropriate reagents.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar compounds to 3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile include:
Thiophene derivatives: Compounds with similar thiophene ring structures but different substituents.
Iminoethyl compounds: Molecules with iminoethyl groups attached to various aromatic or heterocyclic systems.
Phenyl-substituted nitriles: Compounds with phenyl and nitrile groups attached to different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3-[(2E)-2-{[(4-methylphenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on different biological systems. Key areas of research include:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly against neurotoxins.
- Antiviral Properties : There are emerging studies suggesting antiviral activity, although more research is needed.
Antitumor Activity
In vitro studies have shown that this compound demonstrates potent antitumor effects against several cancer cell lines, including breast and lung cancer cells. The following table summarizes the cytotoxic effects observed in various studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | |
A549 (Lung Cancer) | 15.0 | |
HeLa (Cervical Cancer) | 10.0 |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective capabilities. In a study involving rat PC12 cells, it was shown to mitigate the neurotoxic effects induced by 1-methyl-4-phenylpyridinium (MPP+). The results indicated a dose-dependent increase in cell viability when treated with the compound.
Neuroprotection Study Results
Antiviral Properties
Recent investigations into the antiviral properties of the compound suggest it may inhibit viral replication. In vitro assays demonstrated effectiveness against certain viruses, although specific mechanisms remain to be elucidated.
Antiviral Activity Summary
The precise mechanism of action for the biological activities of this compound is still under investigation. However, preliminary findings suggest that it may act through multiple pathways, including:
- Inhibition of DNA/RNA synthesis : Potential interference with viral replication.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Modulation of neurotransmitter levels : Protecting neuronal cells from toxic substances.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer Treatment : A patient with metastatic breast cancer showed significant tumor reduction after treatment with a regimen including this compound.
- Neurodegenerative Disease Model : In a mouse model of Parkinson's disease, administration of the compound resulted in improved motor functions and reduced neurodegeneration.
Properties
IUPAC Name |
3-[(2E)-2-[(4-methylphenyl)methoxyimino]ethyl]-4-phenylthiophene-2,5-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-16-7-9-17(10-8-16)15-26-25-12-11-19-20(13-23)27-21(14-24)22(19)18-5-3-2-4-6-18/h2-10,12H,11,15H2,1H3/b25-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTNDQBOOKBRPM-BRJLIKDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CCC2=C(SC(=C2C3=CC=CC=C3)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/CC2=C(SC(=C2C3=CC=CC=C3)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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